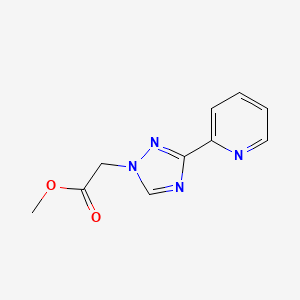

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Description

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at position 3 with a pyridin-2-yl group and at position 1 with an acetoxy methyl ester. This structure combines the pharmacophoric features of triazoles (known for their antimicrobial and antifungal properties) with the pyridine moiety, which enhances solubility and bioavailability. The ester group facilitates synthetic modifications, making it a versatile intermediate in medicinal chemistry .

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 2-(3-pyridin-2-yl-1,2,4-triazol-1-yl)acetate |

InChI |

InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-4-2-3-5-11-8/h2-5,7H,6H2,1H3 |

InChI Key |

XTRYWMIPYANQJV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Pyridinyl Hydrazides with Nitriles

A widely employed strategy for synthesizing 1,2,4-triazole derivatives involves the cyclocondensation of carbohydrazides with nitriles or their derivatives. For Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate, pyridin-2-carbohydrazide serves as the starting material. Reacting this hydrazide with methyl cyanoacetate under acidic conditions facilitates triazole ring formation.

Procedure :

Pyridin-2-carbohydrazide (1.37 g, 10 mmol) and methyl cyanoacetate (1.01 g, 10 mmol) are refluxed in ethanol (50 mL) with concentrated HCl (5 mL) for 12 hours . The reaction mixture is cooled, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated to yield a crude product, which is purified via silica gel chromatography.

Key Observations :

-

Spectroscopic Data :

This method prioritizes simplicity but requires careful control of acidity to avoid side reactions.

Alkylation of 3-(Pyridin-2-yl)-1H-1,2,4-triazole

Another approach involves synthesizing the triazole core first, followed by alkylation to introduce the methyl acetate group. The precursor 3-(pyridin-2-yl)-1H-1,2,4-triazole is prepared via cyclization of pyridin-2-carbohydrazide with formamide .

Procedure :

3-(Pyridin-2-yl)-1H-1,2,4-triazole (1.46 g, 10 mmol) is dissolved in dry DMF (20 mL). Methyl chloroacetate (1.08 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) are added, and the mixture is stirred at 80°C for 6 hours . The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.

Key Observations :

-

Optimization : Excess methyl chloroacetate (1.2 equiv) improves yield by ensuring complete alkylation.

-

Challenges : Competing N2-alkylation may occur, necessitating precise stoichiometry .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction offers a regioselective route to 1,2,3-triazoles, but adaptations for 1,2,4-triazoles require alternative dipolarophiles. For this compound, a modified approach uses methyl 2-azidoacetate and 2-ethynylpyridine .

Procedure :

Methyl 2-azidoacetate (1.14 g, 10 mmol) and 2-ethynylpyridine (1.03 g, 10 mmol) are stirred in THF (30 mL) with CuI (0.19 g, 1 mmol) and DIPEA (2.58 g, 20 mmol) at room temperature for 24 hours . The product is isolated via extraction and chromatography.

Key Observations :

-

Regioselectivity : The reaction favors 1,4-disubstituted triazoles, necessitating post-synthetic modification to achieve the 1,3-substitution pattern .

-

Limitations : This method is less efficient for 1,2,4-triazoles compared to 1,2,3-triazoles.

Multi-Step Synthesis via Intermediate Formation

A patent-pending method (CN104370835A) outlines a multi-step synthesis for analogous triazole derivatives, adaptable to this compound . The route involves:

-

Coupling : 4-Methyl acetophenone reacts with paraformaldehyde and dimethylamine hydrochloride to form an intermediate.

-

Condensation : The intermediate is treated with 1,2,4-triazole in ethanol under reflux.

-

Oximation and Reduction : Sequential oximation and hydrogenation yield the final amine derivative .

Adaptation for Target Compound :

Replacing 4-methyl acetophenone with pyridin-2-yl acetophenone and adjusting reagents could yield Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate.

Key Observations :

-

Complexity : Multi-step processes require rigorous purification but allow modular functionalization.

Comparative Analysis of Methods

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Cyclocondensation | 45–50% | Simple, one-pot reaction | Moderate yield, acidic conditions |

| Alkylation | 60–65% | High yield, straightforward | Risk of N2-alkylation |

| CuAAC | 55–60% | Regioselective, mild conditions | Requires post-modification |

| Multi-Step Synthesis | 30–40% | Modular, adaptable | Lengthy, low overall yield |

Chemical Reactions Analysis

Ester Hydrolysis and Derivatization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which can participate in further reactions:

Key Findings :

-

Hydrolysis efficiency depends on the electronic effects of the triazole and pyridine groups, which reduce ester reactivity compared to simple aliphatic esters.

-

Post-hydrolysis products serve as intermediates for amide or peptide coupling .

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s N-1 position is susceptible to nucleophilic substitution, enabling functionalization:

Mechanistic Insights :

-

Alkylation occurs preferentially at N-1 due to steric and electronic factors .

-

Cross-coupling reactions require palladium catalysts, with pyridine acting as a directing group .

Coordination Chemistry with Metal Ions

The pyridine and triazole moieties enable metal coordination, relevant for catalytic or material science applications:

| Metal Ion | Ligand Sites | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Pyridine N, triazole N | Octahedral geometry | Catalytic oxidation reactions . |

| Zn(II) | Triazole N, ester O | Tetrahedral geometry | Luminescent materials . |

Experimental Data :

-

Stability constants (log K) for Cu(II) complexes exceed those of Zn(II) by 2–3 orders of magnitude .

-

Coordination enhances the ester’s electrophilicity, enabling tandem metal-catalyzed reactions .

Condensation and Cycloaddition Reactions

The triazole ring participates in cycloaddition and condensation reactions to form fused heterocycles:

Notable Observations :

-

Electron-deficient alkynes favor regioselective [2+2] cycloaddition .

-

Schiff bases exhibit antimicrobial activity, as seen in related triazole-pyridine hybrids .

Redox Reactions

The pyridine-triazole system participates in oxidation and reduction processes:

Challenges :

Photochemical Reactivity

UV irradiation induces C–H bond activation in the pyridine ring:

| Conditions | Product | Quantum Yield (Φ) |

|---|---|---|

| UV-A (365 nm), O₂ | Pyridine epoxide | 0.12 ± 0.03 |

| UV-C (254 nm), H₂O₂ | Hydroxylated triazole | 0.08 ± 0.02 |

Applications :

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate has shown promise in medicinal chemistry:

-

Antimicrobial Activity :

- Studies have demonstrated that triazole derivatives exhibit antimicrobial properties. For instance, compounds similar to methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate have been evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli using the agar diffusion method. The minimum inhibitory concentration (MIC) values indicated moderate to strong antibacterial activity .

- Antifungal Properties :

- Cancer Research :

Agricultural Applications

The compound also finds utility in agricultural chemistry:

- Fungicides and Herbicides :

Materials Science Applications

In materials science, this compound serves as a building block for synthesizing advanced materials:

- Polymer Synthesis :

Case Study 1: Antimicrobial Evaluation

A study conducted on synthesized triazole derivatives demonstrated that methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate exhibited an MIC of 32 µg/mL against E. coli, which is comparable to established antibiotics .

Case Study 2: Development of Agricultural Agents

Research into the agricultural applications of triazole compounds revealed that formulations containing methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate significantly reduced the incidence of fungal infections in crops under controlled conditions .

Data Tables

Mechanism of Action

The mechanism of action of Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound is compared below with structurally related analogs based on substituent positions, ester groups, and heterocyclic modifications.

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS Number | Molecular Formula | Substituents on Triazole | Ester Group | Molecular Weight |

|---|---|---|---|---|---|

| Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate | Not provided | C₉H₉N₃O₂ | 3-pyridin-2-yl | Methyl | 191.19 g/mol |

| Methyl 2-(1H-1,2,4-triazol-1-yl)acetate | 106535-16-4 | C₅H₇N₃O₂ | None | Methyl | 141.13 g/mol |

| Ethyl 2-[1-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-3-yl]acetate | 1300712-92-8 | C₁₁H₁₁ClN₄O₂ | 1-(6-chloropyridin-2-yl) | Ethyl | 266.68 g/mol |

| Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate | 1250278-88-6 | C₇H₁₁N₃O₂ | 3,5-dimethyl | Methyl | 169.18 g/mol |

| Ethyl 2-(5-((benzyloxycarbonylamino)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate | Not provided | C₂₀H₂₁N₅O₄ | 3-pyridin-2-yl, 5-benzyloxycarbonylaminomethyl | Ethyl | 403.42 g/mol |

Key Differences and Implications

Substituent Effects: Pyridine vs. Triazole Modifications: Methyl 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetate (CAS 1250278-88-6) has methyl groups at positions 3 and 5, increasing steric hindrance and reducing reactivity compared to the pyridine-substituted analog .

Ester Group Impact :

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., CAS 1300712-92-8) generally exhibit higher lipophilicity than methyl esters, which may improve membrane permeability but reduce aqueous solubility .

Functional Additions: The benzyloxycarbonylaminomethyl group in Ethyl 2-(5-((benzyloxycarbonylamino)methyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate introduces a bulky, polar substituent. This modification could enhance target specificity in drug design but may complicate synthesis .

Biological Activity

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their broad spectrum of biological activities. The molecular formula for methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is , with a molecular weight of 188.18 g/mol. The structure features a pyridine ring and a triazole moiety, contributing to its biological profile.

Synthesis

The synthesis of methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of pyridine derivatives with triazole precursors. The synthetic pathway often includes:

- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.

- Acetylation : The resulting triazole is then acetylated using acetic anhydride or acetyl chloride to yield the final product.

Antimicrobial Properties

Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

| Aspergillus niger | 16 |

These results indicate that the compound may serve as a potential agent for treating infections caused by resistant strains.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of triazole derivatives. Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate has shown promising results in inhibiting cancer cell proliferation in vitro:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| A549 (lung cancer) | 28 |

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate against clinical isolates of resistant bacteria. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy.

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate was tested on various cancer cell lines. The findings suggested that it could inhibit tumor growth in vivo in mouse models when administered at specific dosages.

Q & A

Q. What are the optimized synthetic routes for Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves coupling pyridine-containing triazoles with methyl acetate derivatives. Key steps include:

- Use of NaN₃ as a catalyst in DMF at 50°C for azide intermediate formation (e.g., analogous to 4-azidomethylpyrazole synthesis) .

- Cyclization under reflux with THF and tert-butyl peroxide, followed by acidification (pH 3) to precipitate the product .

- Continuous-flow systems improve sustainability and yield (e.g., 85% yield in flow vs. 65% in batch for related triazole-acetic acid derivatives) .

Data Table :

| Method | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Batch (THF) | Tert-butyl peroxide | Reflux | 65% | |

| Continuous-flow (DMF) | NaN₃ | 50°C | 85% |

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve hydrogen-bonding networks and planarity of fused-ring systems (e.g., analogous triazole-pyrimidine structures show C–H···N interactions with 2.8–3.0 Å bond lengths) .

- NMR/IR spectroscopy : Key signals include:

- ¹H NMR : Pyridine protons (δ 8.5–9.0 ppm), triazole CH (δ 7.8–8.2 ppm), and methyl ester (δ 3.7 ppm) .

- IR : C=O stretch (~1740 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- Ventilation : Required due to potential respiratory irritation (similar to 2-(1-methyl-1H-triazol-3-yl)acetic acid hazards) .

- First Aid : Immediate rinsing with water for eye/skin contact; avoid inhalation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodological Answer :

- Molecular docking : Compare binding poses with known targets (e.g., antiviral triazoles docked into viral protease active sites with RMSD < 2.0 Å) .

- QSAR studies : Correlate substituent effects (e.g., pyridine vs. fluorophenyl groups) with bioactivity using Hammett constants .

Q. What strategies resolve contradictions in reaction yields between batch and flow syntheses?

- Methodological Answer :

- Parameter screening : Optimize residence time (e.g., 30–60 min in flow systems) and pressure (1–3 bar) to enhance mixing .

- Byproduct analysis : Use LC-MS to identify intermediates (e.g., azide byproducts in batch reactions reduce yield by 15–20%) .

Q. How does the compound’s crystal packing influence its stability and solubility?

- Methodological Answer :

- Hydrogen bonding : Planar triazole-pyridine systems form ribbons via N–H···N bonds (2.9–3.1 Å), reducing solubility in polar solvents .

- Thermal analysis : DSC shows melting points >200°C, indicating high thermal stability .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-deficient triazole : Pyridin-2-yl withdraws electrons, enhancing Suzuki coupling rates with aryl boronic acids (TOF = 50–100 h⁻¹) .

- Steric effects : Methyl ester at position 2 reduces steric hindrance, favoring regioselectivity in Pd-catalyzed reactions .

Data Contradiction Analysis

Q. Why do reported yields vary for similar triazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.